molecular formula C8H14F3N3O B8168223 1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide

1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide

Cat. No.: B8168223
M. Wt: 225.21 g/mol
InChI Key: ZMISEKFNEMXHQP-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide is an organic compound that features a piperidine ring substituted with a trifluoroethyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-(2,2,2-trifluoroethyl)piperidine with hydrazine hydrate under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules.

    Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carbohydrazide moiety can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-Trifluoroethyl)piperidine-4-ol: This compound has a hydroxyl group instead of a carbohydrazide group.

    1-(2,2,2-Trifluoroethyl)piperidine-4-carbaldehyde: This compound features an aldehyde group instead of a carbohydrazide group.

Uniqueness

1-(2,2,2-Trifluoroethyl)piperidine-4-carbohydrazide is unique due to the presence of both the trifluoroethyl and carbohydrazide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N3O/c9-8(10,11)5-14-3-1-6(2-4-14)7(15)13-12/h6H,1-5,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMISEKFNEMXHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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